molecular formula C22H36N2O2 B14806045 N,N'-bis[2-(cyclohex-1-en-1-yl)ethyl]hexanediamide

N,N'-bis[2-(cyclohex-1-en-1-yl)ethyl]hexanediamide

Cat. No.: B14806045
M. Wt: 360.5 g/mol
InChI Key: SVXQYEVWAUYQTJ-UHFFFAOYSA-N
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Description

N,N’-bis[2-(1-cyclohexen-1-yl)ethyl]hexanediamide: is an organic compound characterized by its unique structure, which includes two cyclohexenyl groups attached to an ethyl chain, linked to a hexanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis[2-(1-cyclohexen-1-yl)ethyl]hexanediamide typically involves the reaction of hexanediamine with 2-(1-cyclohexen-1-yl)ethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: On an industrial scale, the production of N,N’-bis[2-(1-cyclohexen-1-yl)ethyl]hexanediamide may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, advanced purification methods, such as high-performance liquid chromatography, are employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N’-bis[2-(1-cyclohexen-1-yl)ethyl]hexanediamide can undergo oxidation reactions, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.

    Substitution: It can participate in nucleophilic substitution reactions, where the cyclohexenyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products:

    Oxidation: Formation of cyclohexenone derivatives or carboxylic acids.

    Reduction: Formation of cyclohexylamines or cyclohexanols.

    Substitution: Formation of substituted cyclohexenyl derivatives.

Scientific Research Applications

Chemistry: N,N’-bis[2-(1-cyclohexen-1-yl)ethyl]hexanediamide is used as a building block in organic synthesis, particularly in the development of novel polymers and materials with unique properties.

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies, as well as its role in modulating biological pathways.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents.

Industry: In the industrial sector, N,N’-bis[2-(1-cyclohexen-1-yl)ethyl]hexanediamide is utilized in the production of specialty chemicals and advanced materials, such as high-performance coatings and adhesives.

Mechanism of Action

The mechanism of action of N,N’-bis[2-(1-cyclohexen-1-yl)ethyl]hexanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological responses, making it a valuable tool in research and therapeutic applications.

Comparison with Similar Compounds

  • N,N’-bis[2-(1-cyclohexen-1-yl)ethyl]terephthalamide
  • N,N’-bis[2-(1-cyclohexen-1-yl)ethyl]pentanediamide
  • N,N’-bis[2-(1-cyclohexen-1-yl)ethyl]dodecanediamide

Uniqueness: N,N’-bis[2-(1-cyclohexen-1-yl)ethyl]hexanediamide is unique due to its specific hexanediamide backbone, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and stability, making it suitable for specific applications in synthesis and material science.

Properties

Molecular Formula

C22H36N2O2

Molecular Weight

360.5 g/mol

IUPAC Name

N,N'-bis[2-(cyclohexen-1-yl)ethyl]hexanediamide

InChI

InChI=1S/C22H36N2O2/c25-21(23-17-15-19-9-3-1-4-10-19)13-7-8-14-22(26)24-18-16-20-11-5-2-6-12-20/h9,11H,1-8,10,12-18H2,(H,23,25)(H,24,26)

InChI Key

SVXQYEVWAUYQTJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCNC(=O)CCCCC(=O)NCCC2=CCCCC2

Origin of Product

United States

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